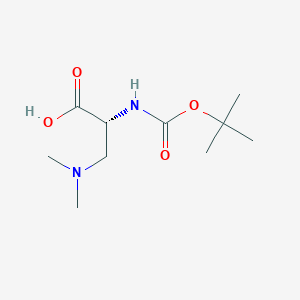
N-alpha-Boc-(R)-2-amino-3-(dimethylamino)propionic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Biomedical Applications of Poly(amino acids)
Poly(amino acids) such as poly-glutamic acid and poly-lysine have shown significant promise in biomedical applications, including as materials for drug delivery systems due to their biodegradability, non-toxicity, and compatibility with human tissue. Poly(glutamic acid) and poly(lysine) are used in drug delivery carriers, biomedical materials, and biological adhesives, highlighting their versatility and potential in medical research and applications (I. Shih, Y. Van, M. Shen, 2004).
Photocatalytic Applications
The study of photocatalytic properties of materials such as (BiO)2CO3 (BOC) has garnered attention for their potential in environmental and healthcare applications. These materials are explored for uses in photocatalysis, humidity sensors, and supercapacitors, underscoring the importance of chemical modifications to enhance their functionality (Zilin Ni, Yanjuan Sun, Yuxin Zhang, F. Dong, 2016).
Psychiatric Applications
The therapeutic potential of amino acid derivatives like N-acetylcysteine (NAC) in psychiatry indicates the broader relevance of amino acids in treating psychiatric disorders. NAC has shown benefits beyond being a precursor to antioxidants, modulating neurotropic, glutamatergic, and inflammatory pathways, providing a basis for its use in addiction, compulsive disorders, and mood disorders (O. Dean, Frank Giorlando, M. Berk, 2011).
Environmental Science Applications
In environmental science, the removal of contaminants like boron from seawater through reverse osmosis membranes highlights the application of chemical processes and materials science in addressing ecological challenges. This research underscores the importance of understanding physicochemical interactions and optimizing processes for environmental sustainability (Kha L. Tu, L. Nghiem, A. Chivas, 2010).
Propiedades
IUPAC Name |
(2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDQZVYJKDSORW-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-dimethylamino-D-alanine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

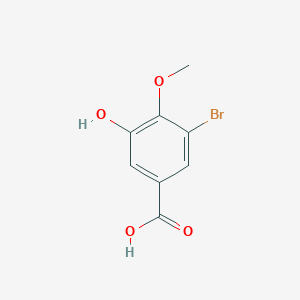
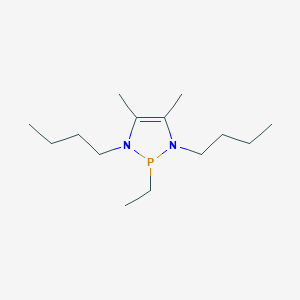
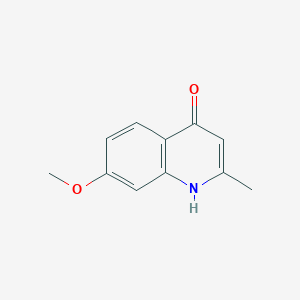
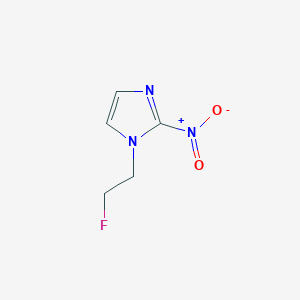
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
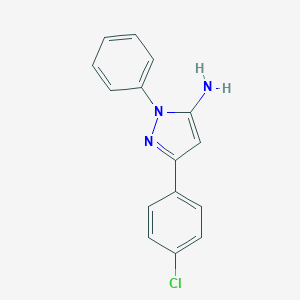
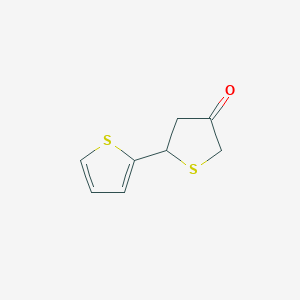
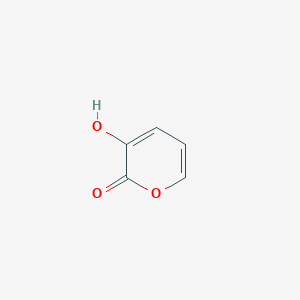
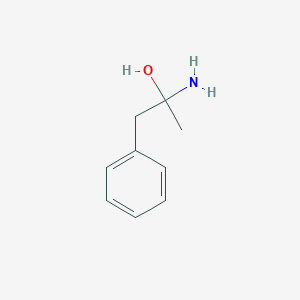
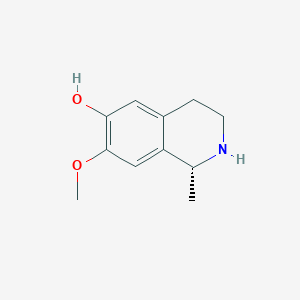
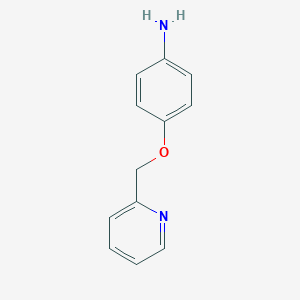
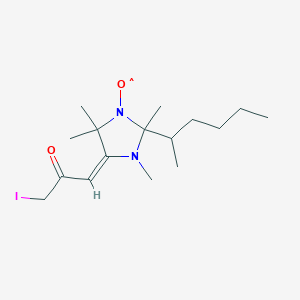
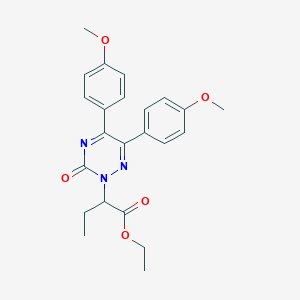
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)